molecular formula C12H12Cl2N4 B1405441 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride CAS No. 1427195-08-1

3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride

Cat. No. B1405441
M. Wt: 283.15 g/mol
InChI Key: UPXYXWBIJGUDRK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound’s linear formula is C12H12Cl2N4. It belongs to the class of organic compounds known as amphetamines and derivatives, derived from 1-phenylpropan-2-amine .

Scientific Research Applications

Synthesis and Structural Analysis

  • Efficient Synthesis and X-ray Structure : Research by El-Kurdi et al. (2021) discusses the synthesis of triazolopyridines, related to the chemical family of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride. The study highlights the use of N-Chlorosuccinimide (NCS) for oxidative cyclization of hydrazones under mild conditions. The structural characterization of these compounds was achieved through various methods including X-ray diffraction (El-Kurdi et al., 2021).

Biological Activity Studies

  • Anticancer Activities : Demirci and Demirbas (2019) synthesized molecules starting from a compound structurally similar to 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride. They explored the enhancement of biological activity with other heterocycles and determined the anticancer activity of the resulting compounds against prostate cancer cell lines (Demirci & Demirbas, 2019).

  • Antimicrobial Activities : Bayrak et al. (2009) synthesized new compounds starting from isonicotinic acid hydrazide, related to 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride. They evaluated these compounds for their antimicrobial activities, showing that many of them exhibited good or moderate activity (Bayrak et al., 2009).

Chemical and Spectroscopic Characterization

  • Synthesis and Characterization of Derivatives : Gogireddy et al. (2014) synthesized a series of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their derivatives. These compounds were characterized by spectral data, providing insights into the chemical properties of similar compounds (Gogireddy et al., 2014).

properties

IUPAC Name

3-pyridin-4-yl-1H-indazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4.2ClH/c13-9-1-2-11-10(7-9)12(16-15-11)8-3-5-14-6-4-8;;/h1-7H,13H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXYXWBIJGUDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=NN2)C3=CC=NC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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